ABHD antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H19BrFN3O3S |

|---|---|

Molecular Weight |

468.3 g/mol |

IUPAC Name |

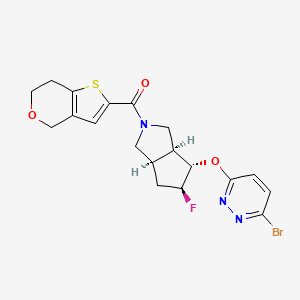

[(3aS,4S,5S,6aR)-4-(6-bromopyridazin-3-yl)oxy-5-fluoro-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone |

InChI |

InChI=1S/C19H19BrFN3O3S/c20-16-1-2-17(23-22-16)27-18-12-8-24(7-10(12)5-13(18)21)19(25)15-6-11-9-26-4-3-14(11)28-15/h1-2,6,10,12-13,18H,3-5,7-9H2/t10-,12+,13-,18-/m0/s1 |

InChI Key |

STLUSJSNLFITFT-UQGFQMMYSA-N |

Isomeric SMILES |

C1COCC2=C1SC(=C2)C(=O)N3C[C@@H]4C[C@@H]([C@H]([C@@H]4C3)OC5=NN=C(C=C5)Br)F |

Canonical SMILES |

C1COCC2=C1SC(=C2)C(=O)N3CC4CC(C(C4C3)OC5=NN=C(C=C5)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ABHD2 Antagonists

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the α/β-hydrolase domain-containing protein 2 (ABHD2) and the mechanism of action of its antagonists. ABHD2, a serine hydrolase highly expressed in spermatozoa, has been a focal point of research in reproductive biology, primarily for its proposed role as a non-genomic progesterone (B1679170) receptor that initiates sperm activation. The established mechanism suggests that progesterone activates ABHD2, which then hydrolyzes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a potent inhibitor of the CatSper calcium channel. The degradation of 2-AG leads to CatSper-mediated calcium influx, triggering sperm hyperactivation and the acrosome reaction, both critical for fertilization. Consequently, ABHD2 inhibitors have been investigated as potential non-hormonal contraceptives. However, recent contradictory evidence challenges this model, indicating that ABHD2's enzymatic activity may not be required for progesterone's effect on human sperm. This guide will detail both the established and the emerging, contradictory models, present quantitative data on key inhibitors, outline critical experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to ABHD2 (α/β-hydrolase domain-containing protein 2)

ABHD2 is a member of the serine hydrolase superfamily, characterized by an α/β-hydrolase fold.[1] This structure contains a conserved GXSXG motif, which forms the substrate-binding site, and a catalytic triad (B1167595) of amino acids (Serine-207, Aspartic Acid-345, and Histidine-376) essential for its enzymatic activity.[1][2] While expressed in various tissues and implicated in conditions like emphysema and atherosclerosis, ABHD2 expression is particularly strong in human spermatozoa.[3][4] In this context, it has been identified as a key protein in the signaling pathway that allows sperm to become fertilization-competent.[3]

The Established Mechanism of Action in Sperm Function

The predominant model for ABHD2's function in reproductive physiology positions it as the primary non-genomic receptor for progesterone in sperm.[5][6] This signaling cascade is critical for preparing sperm for fertilization and unfolds as follows:

-

Progesterone Binding and ABHD2 Activation: Progesterone, released by cumulus cells surrounding the oocyte, binds to ABHD2 on the sperm's plasma membrane.[5][7] This binding is thought to allosterically activate ABHD2's intrinsic acylglycerol lipase (B570770) activity.[8][9]

-

Hydrolysis of 2-Arachidonoylglycerol (2-AG): Once activated, ABHD2 catalyzes the hydrolysis of the endocannabinoid 2-AG, which is present in the sperm membrane, breaking it down into arachidonic acid and glycerol.[3][9][10]

-

Disinhibition of the CatSper Channel: 2-AG acts as a potent endogenous inhibitor of the sperm-specific cation channel, CatSper.[6][10][11] The enzymatic depletion of 2-AG by ABHD2 effectively removes this inhibitory brake on the CatSper channel.[6][10]

-

Calcium Influx and Sperm Activation: With the inhibition removed, the CatSper channel opens, allowing a rapid and significant influx of calcium ions (Ca²⁺) into the sperm cell.[5][12]

-

Physiological Response: The surge in intracellular Ca²⁺ is the direct trigger for key physiological changes collectively known as sperm activation. These include hyperactivated motility (a vigorous, whip-like flagellar motion) and the acrosome reaction, an exocytotic event that releases enzymes necessary to penetrate the egg's outer layer.[3][5][6]

This proposed pathway suggests that antagonizing ABHD2 would prevent the degradation of 2-AG, keep the CatSper channel inhibited, block the progesterone-induced Ca²⁺ influx, and ultimately inhibit fertilization.

Pharmacology of Key ABHD2 Antagonists

The central role of ABHD2 in the established pathway has made it an attractive target for the development of non-hormonal contraceptives.[10][13] Several small molecules have been identified or developed to inhibit its enzymatic activity.

| Inhibitor/Antagonist | Type | Potency (IC₅₀ / pIC₅₀) | Key Findings & Effects | Citations |

| MAFP | Broad-spectrum, irreversible serine hydrolase inhibitor | ~40-50 nM | Blocks progesterone-induced Ca²⁺ influx; has numerous off-targets (FAAH, MAGL, ABHD6). | [12][13][14] |

| Compound 183 | Selective urea (B33335) derivative | pIC₅₀ = 5.50 ± 0.06 | Reduces progesterone-induced acrosome reaction and Ca²⁺ influx in mouse sperm; highly selective profile in testis proteome. | [4][10][13][15] |

| Orlistat | Lipase inhibitor | 230 nM | Inhibits full-length recombinant ABHD2. | [12] |

| Compounds 1 & 3 (Arnolds et al.) | Potent & selective inhibitors | ~100 nM | No effect on basal or progesterone-induced sperm motility or Ca²⁺ influx in human sperm. | [12] |

A Contradictory View on the Role of ABHD2

-

No Direct Progesterone Binding: Experiments using purified recombinant ABHD2 protein found no evidence of direct binding by progesterone.[12][16]

-

Enzymatic Activity Unaffected by Steroids: The study demonstrated that ABHD2's enzymatic activity was not altered by the presence of progesterone or other steroids, contrary to the activation model.[12]

-

Potent Inhibitors Have No Effect on Sperm Function: Despite developing and using potent and selective ABHD2 inhibitors (Compounds 1 & 3), the researchers observed no inhibition of progesterone-induced calcium influx or sperm hyperactivation.[12][17]

These findings suggest that while progesterone robustly triggers Ca²⁺ influx and sperm activation, it may do so through a mechanism that does not directly involve the enzymatic lipase activity of ABHD2. The true molecular link between progesterone and CatSper activation, therefore, remains an area of active investigation.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ABHD2 - Wikipedia [en.wikipedia.org]

- 4. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progesterone activates the cyclic AMP-protein kinase A signalling pathway by upregulating ABHD2 in fertile men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene - ABHD2 [maayanlab.cloud]

- 7. mdpi.com [mdpi.com]

- 8. uniprot.org [uniprot.org]

- 9. Unconventional endocannabinoid signaling governs sperm activation via the sex hormone progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bioone.org [bioone.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biorxiv.org [biorxiv.org]

- 17. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Discovery and Synthesis of ABHD Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of α/β-hydrolase domain containing 2 (ABHD2) antagonists. The content herein is intended to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and potentially replicate key experiments, as well as to facilitate further research in this area.

Introduction to ABHD2 as a Therapeutic Target

α/β-hydrolase domain containing 2 (ABHD2) is a serine hydrolase that has emerged as a significant therapeutic target due to its multifaceted roles in various physiological processes. It is notably involved in fertilization, immune response, and even the propagation of viruses like hepatitis B.[1][2][3] ABHD2 functions as a progesterone-dependent 2-arachidonoylglycerol (B1664049) (2-AG) hydrolase.[1][2] In spermatozoa, 2-AG acts as an endogenous inhibitor of the CatSper calcium channel. Upon stimulation by progesterone, ABHD2 hydrolyzes 2-AG, leading to the opening of the CatSper channel, which in turn triggers sperm hyperactivation—a crucial step for fertilization.[1][2] Given its pivotal role in these processes, the development of selective ABHD2 inhibitors presents a promising avenue for novel contraceptive development and potentially for treating other conditions where ABHD2 is implicated.[1][2][3]

Discovery of ABHD2 Antagonist 2 (Urea Derivative 183)

A significant breakthrough in the development of ABHD2 inhibitors was the identification of a potent and selective urea (B33335) derivative, often referred to as inhibitor 183.[2][4] This discovery was the result of a systematic library-versus-library screening approach utilizing activity-based protein profiling (ABPP).[2][3]

Activity-Based Protein Profiling (ABPP) for Inhibitor Screening

ABPP is a powerful chemoproteomic technique used to assess the activity and selectivity of enzyme inhibitors in complex biological samples.[1][4] The screening that led to the discovery of inhibitor 183 involved a competitive assay between ABHD proteins and a focused library of 207 lipase (B570770) inhibitors.[1][4] A gel-based assay employing the broad-spectrum serine hydrolase probe MB064 was initially used for high-throughput screening to identify novel inhibitors for ABHD2 and its family members.[1] This approach facilitated the rapid identification of promising candidates, including the urea derivative 183.[2]

Selectivity Profile of Inhibitor 183

Following its initial identification, the selectivity of inhibitor 183 was rigorously evaluated in the native mouse testis proteome using competitive ABPP.[1][2] These studies revealed a highly restricted off-target profile, with inhibitor 183 demonstrating remarkable selectivity for ABHD2.[1][2] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.

Quantitative Data for ABHD2 Antagonist 2 (Inhibitor 183)

The inhibitory potency and functional effects of inhibitor 183 have been quantified in various assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| pIC50 | 5.50 | Activity-based protein profiling screen | [4] |

| Inhibition of Progesterone-induced Acrosome Reaction (AR) | Concentration-dependent reduction | In vitro capacitated mouse spermatozoa exposed to 3 µM P4 | [1][2] |

| Blockade of Progesterone-induced Calcium Increase | Effective at 2 µM | Mouse sperm loaded with Fluo-3 AM and stimulated with 5 µM P4 | [1][2] |

| Inhibition of ABHD2 Activity | Dose-dependent reduction | Monoacylglycerol-lipase activity assay in U2OS cells overexpressing ABHD2 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of ABHD2 antagonist 2.

Synthesis of ABHD Antagonist 2 (Urea Derivative)

While the exact structure and detailed synthesis of "this compound" are not publicly available in the provided search results, a general approach for the synthesis of urea derivatives is outlined below. The specific reagents and conditions would be tailored to the target molecule.

General Synthetic Scheme for Urea Derivatives:

A common method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine.

-

Step 1: Formation of Isocyanate. An appropriate starting material (e.g., an aniline (B41778) derivative) is reacted with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) in an inert solvent (e.g., dichloromethane (B109758) or toluene) in the presence of a non-nucleophilic base (e.g., triethylamine) to form the corresponding isocyanate. The reaction is typically carried out at low temperatures.

-

Step 2: Reaction with Amine. The resulting isocyanate is then reacted with a suitable amine component in an aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane). The reaction is usually exothermic and proceeds to completion at room temperature.

-

Step 3: Purification. The final urea product is purified using standard techniques such as crystallization, precipitation, or column chromatography.

Characterization of the final product would be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

Gel-Based Activity-Based Protein Profiling (ABPP)

-

Proteome Preparation: Mouse tissue proteomes (e.g., testis) are prepared by homogenization in a suitable buffer (e.g., Tris-buffered saline) followed by centrifugation to isolate the desired cellular fraction (e.g., cytosolic or membrane). Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Competitive Inhibition: Proteome samples are pre-incubated with the test inhibitor (e.g., inhibitor 183) at various concentrations for a specified time (e.g., 30 minutes) at 37°C. A DMSO control is included.

-

Probe Labeling: The activity-based probe (e.g., MB064 or a fluorescently tagged probe like FP-TAMRA) is added to the samples and incubated for a specific duration to label the active serine hydrolases.

-

SDS-PAGE and Fluorescence Scanning: The reaction is quenched by adding SDS-PAGE loading buffer. The proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is scanned using a fluorescence scanner to visualize the labeled enzymes.

-

Data Analysis: The intensity of the fluorescent bands corresponding to ABHD2 is quantified. A decrease in band intensity in the presence of the inhibitor indicates target engagement and inhibition.

Monoacylglycerol-Lipase ABHD2 Activity Assay

-

Cell Culture and Transfection: U2OS cells are cultured under standard conditions and transfected with a plasmid encoding for ABHD2.

-

Membrane Preparation: The cell membranes are isolated by ultracentrifugation (e.g., at 100,000g).

-

Inhibition Assay: The membranes are pre-incubated with the ABHD2 inhibitor (e.g., inhibitor 183) at various concentrations for 15 minutes at 37°C. A positive control inhibitor (e.g., MAFP) and a vehicle control (DMSO) are included.

-

Enzymatic Reaction: The substrate, 2-oleoyl-[3H]glycerol, is added to initiate the reaction, which is then incubated for 30 minutes at 37°C.

-

Extraction and Scintillation Counting: The reaction is terminated by the addition of a chloroform/methanol mixture. After phase separation by centrifugation, the amount of released [3H]glycerol in the aqueous phase is measured by scintillation counting.

-

Data Analysis: The enzyme activity is calculated based on the amount of released [3H]glycerol, and the inhibitory effect of the compound is determined.

Progesterone-Induced Acrosome Reaction Assay

-

Sperm Capacitation: Spermatozoa are retrieved from the epididymis and vas deferens of mice and incubated in a capacitating medium (e.g., TYH solution) under appropriate conditions.

-

Inhibitor Treatment: The capacitated spermatozoa are treated with different concentrations of the ABHD2 inhibitor or a vehicle control.

-

Progesterone Stimulation: Progesterone (e.g., 3 µM) is added to induce the acrosome reaction.

-

Acrosome Staining: The acrosomal status of the sperm is assessed using a staining method, such as Coomassie blue or a fluorescent lectin conjugate (e.g., FITC-PNA).

-

Microscopy and Quantification: The percentage of acrosome-reacted sperm is determined by counting under a microscope.

Intracellular Calcium Measurement

-

Sperm Loading: Mouse spermatozoa are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM.

-

Inhibitor Treatment: The loaded sperm are incubated with the ABHD2 inhibitor (e.g., 2 µM) or a vehicle control.

-

Progesterone Stimulation: Progesterone (e.g., 5 µM) is added to stimulate an increase in intracellular calcium. Ionomycin can be used as a positive control to induce a maximal calcium influx.

-

Fluorimetry: The fluorescence intensity is measured over time using a fluorimeter.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Visualizations: Pathways and Workflows

ABHD2 Signaling Pathway in Sperm

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Specificity and Selectivity of ABHD2 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: ABHD2 as a Therapeutic Target

Abhydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase that has emerged as a significant therapeutic target for a range of physiological processes.[1][2] It is notably recognized for its role as a progesterone-dependent hydrolase of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][3] This function is pivotal in sperm hyperactivation, a critical step for fertilization, where the degradation of 2-AG by ABHD2 leads to the opening of the CatSper calcium channel.[3][4] Beyond its role in reproduction, ABHD2 is implicated in various pathologies, including emphysema, atherosclerosis, and Hepatitis B virus propagation, making it a molecule of interest for diverse therapeutic applications.[5][6][7]

This technical guide provides an in-depth analysis of the target specificity and selectivity of known ABHD2 antagonists. It summarizes key quantitative data, details the experimental protocols used for inhibitor characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of ABHD2 Antagonist Specificity and Selectivity

The development of selective ABHD2 inhibitors is crucial for dissecting its biological functions and for therapeutic advancement. Several compounds have been identified and characterized, with varying degrees of potency and selectivity. The following tables summarize the quantitative data for prominent ABHD2 antagonists.

| Inhibitor | Type | pIC50 (ABHD2) | IC50 (ABHD2) | Notes | Reference |

| Inhibitor 183 | 1,2,4-Triazole Urea | 5.50 ± 0.06 | ~3.16 µM | Identified via ABPP screen. Highly selective with no off-targets detected in mouse testis proteome. | [1][8] |

| Inhibitor 184 | Pyrrolidine derivative of 183 | 4.60 ± 0.10 | ~25.1 µM | Structurally related to Inhibitor 183 with 10-fold lower activity. | [1][8] |

| CBK600192 | Not specified | - | - | Published inhibitor used as a reference for developing more potent compounds. | [9] |

| CBK600218 (KT-109) | Not specified | - | More potent than CBK600192 | Known ABHD6 inhibitor, covalently modifies the catalytic serine of ABHD2. | [9] |

| CBK600191 | Not specified | - | ~10-fold more potent than CBK600192 | Derivative of CBK600192 with improved potency. | [9] |

| CBK600209 | Not specified | - | ~10-fold more potent than CBK600192 | Derivative of CBK600192 with improved potency. | [9] |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols for Assessing Specificity and Selectivity

The characterization of ABHD2 inhibitors relies on a suite of biochemical and proteomic techniques. Below are detailed methodologies for key experiments.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to assess the potency and selectivity of inhibitors against entire enzyme families in complex biological samples.[2][8]

a) Gel-Based Competitive ABPP:

-

Objective: To visualize the inhibition of active serine hydrolases.

-

Protocol:

-

Proteome Preparation: Mouse testis cytosolic or membrane fractions are diluted to a total protein concentration of 2 mg/mL.[1][8]

-

Inhibitor Incubation: 19.5 µL of the proteome is incubated with 0.5 µL of DMSO (vehicle control) or the test inhibitor (e.g., 2 µM and 20 µM final concentration of Inhibitor 183) for 30 minutes at 37°C.[1][8]

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., TAMRA- or biotin-conjugated fluorophosphonate (FP) or β-lactone-based probes like MB064) is added to a final concentration of 2 µM and incubated for another 30 minutes at 37°C.[1][8]

-

Analysis: The reaction is quenched with SDS-PAGE sample buffer. Labeled proteins are separated by SDS-PAGE and visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity of a specific band in the inhibitor-treated lane compared to the control indicates target engagement.[1][8]

-

b) Chemoproteomic (MS-Based) Competitive ABPP:

-

Objective: To identify and quantify the targets of an inhibitor across the proteome.

-

Protocol:

-

Proteome Preparation and Inhibition: Similar to the gel-based method, 240 µL of proteome is incubated with 5 µL of inhibitor (20 µM final concentration) or DMSO for 30 minutes at 37°C.[8]

-

Probe Labeling: A biotinylated ABP (e.g., FP-biotin) is added (10 µM final concentration) and incubated for 30 minutes at 37°C.[8]

-

Enrichment: Labeled proteins are enriched using streptavidin beads.

-

Proteomics Analysis: The enriched proteins are digested on-bead (e.g., with trypsin), and the resulting peptides are analyzed by nanoLC-MS/MS to identify and quantify the labeled proteins.[10][11]

-

Radiometric Assay of ABHD2 Activity

This assay directly measures the enzymatic activity of ABHD2 by quantifying the release of a radiolabeled product.[1][12]

-

Objective: To determine the enzymatic activity of ABHD2 and the potency of inhibitors.

-

Protocol:

-

Enzyme Source: Membranes from U2OS cells overexpressing ABHD2 (100 µg per reaction) are used.[1]

-

Inhibitor Pre-incubation: The membranes are pre-incubated with varying concentrations of the test inhibitor (e.g., 5, 10, 20 µM of Inhibitor 183) or a control inhibitor like MAFP (2.0 µM) for 15 minutes at 37°C.[1]

-

Enzymatic Reaction: The reaction is initiated by adding the radioactive substrate 2-oleoyl-[³H]glycerol (10 µM, 10,000 cpm per reaction) and incubated for 30 minutes at 37°C.[1]

-

Quenching and Extraction: The reaction is stopped by adding a 2:1 (v/v) mixture of chloroform/methanol. The phases are separated by centrifugation.[1]

-

Quantification: The amount of released [³H]glycerol in the aqueous phase is quantified by scintillation counting.

-

Fluorescence-Based Enzyme Activity Assay

This is a high-throughput compatible assay for screening and characterizing inhibitors.[9][13]

-

Objective: To measure ABHD2 activity and inhibition using a fluorogenic substrate.

-

Protocol:

-

Reaction Setup: The reaction is performed in a 96-well plate. Each well contains purified recombinant ABHD2 (e.g., 10 nM) and the test inhibitor at various concentrations in a suitable buffer (e.g., 20 mM HEPES, pH 8, 500 mM NaCl, 10% glycerol, 1 mM TCEP, 2% DMSO).[13][14]

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10 minutes at 37°C).[9]

-

Reaction Initiation: The reaction is started by adding a fluorogenic substrate like 7-hydroxycoumarinyl arachidonate (B1239269) (7-HCA) to a final concentration of 10 µM.[9][14]

-

Signal Detection: The increase in fluorescence (e.g., λex = 335 nm, λem = 450 nm for the product of 7-HCA hydrolysis) is monitored over time using a plate reader.[9]

-

Signaling Pathways and Experimental Workflows

ABHD2 Signaling in Sperm Hyperactivation

The canonical signaling pathway involving ABHD2 in sperm is initiated by progesterone (B1679170).[3][4] Progesterone binding to ABHD2 is thought to activate its lipase (B570770) activity, leading to the degradation of 2-AG, an endogenous inhibitor of the CatSper channel.[3][4] The removal of 2-AG opens the CatSper channel, resulting in a Ca²⁺ influx that triggers sperm hyperactivation and the acrosome reaction.[3][4]

Caption: ABHD2 signaling pathway in sperm activation. *Recent studies question the direct activation of ABHD2 by progesterone.

However, it is important to note a recent controversy in the field. Some studies have reported that progesterone does not directly bind to or activate recombinant ABHD2, and that ABHD2 inhibition does not affect progesterone-induced sperm hyperactivation.[13][15][16] This suggests that the non-genomic action of progesterone on sperm may be independent of ABHD2's enzymatic activity, or that other factors are involved in this signaling cascade.[15][16]

Experimental Workflow for ABHD2 Inhibitor Characterization

The process of identifying and characterizing a selective ABHD2 inhibitor typically follows a multi-step workflow, beginning with a broad screen and progressively narrowing down to detailed selectivity profiling.

Caption: A typical experimental workflow for the identification and characterization of selective ABHD2 inhibitors.

Conclusion and Future Directions

The study of ABHD2 antagonists has provided valuable chemical tools to probe the function of this multifaceted enzyme. Inhibitor 183 stands out as a selective antagonist with a well-characterized profile, particularly in the context of reproductive biology.[1][8] The development of even more potent inhibitors, such as the derivatives of CBK600192, will further aid in these investigations.[9]

The ongoing debate surrounding the direct interaction between progesterone and ABHD2 highlights the need for further research to fully elucidate the upstream regulation of this enzyme.[13][15][16] Future studies should focus on:

-

Structural Biology: Obtaining a high-resolution crystal structure of ABHD2, ideally in complex with selective inhibitors, would provide invaluable insights for the rational design of next-generation antagonists.[9]

-

Expanded Selectivity Profiling: Testing lead compounds against a broader panel of serine hydrolases and other enzyme classes will be essential for their development as safe and effective therapeutics.

-

In Vivo Studies: Evaluating the efficacy and safety of selective ABHD2 antagonists in relevant animal models of diseases where ABHD2 is implicated will be a critical step towards clinical translation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Lipid remodeling in acrosome exocytosis: unraveling key players in the human sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One year of ABHD2 – Where are we now? – openlabnotebooks.org [openlabnotebooks.org]

- 10. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radiometric Assay of ABHD2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

Introduction to α/β-Hydrolase Domain Containing 6 (ABHD6)

An In-depth Technical Guide on the Core Functions of the ABHD6 Enzyme in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

α/β-Hydrolase domain-containing 6 (ABHD6) is a 30kDa integral membrane protein belonging to the extensive serine hydrolase superfamily.[1] Initially identified through activity-based protein profiling, ABHD6 has emerged as a significant regulator of lipid signaling and metabolism.[1] It is ubiquitously expressed, with notable concentrations in the brain, liver, adipose tissue, and pancreatic islets.[2][3] ABHD6's primary characterized function is the hydrolysis of monoacylglycerols (MAGs), most notably the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[4][5] This activity positions ABHD6 as a key modulator of the endocannabinoid system and, consequently, a wide array of physiological processes.

Beyond its role in neurotransmission, research has illuminated the critical function of ABHD6 in systemic energy homeostasis. Its involvement in insulin (B600854) secretion, lipid storage, and energy expenditure has established it as a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[2][3][6] This guide provides a comprehensive overview of the core functions of ABHD6 in metabolic pathways, presenting key quantitative data, experimental methodologies, and visual representations of its signaling roles.

Enzymatic Activity and Substrate Specificity

ABHD6 is a versatile lipid hydrolase with a preference for specific monoacylglycerol species. Its catalytic activity is dependent on a canonical Ser-His-Asp catalytic triad.[2] While it contributes to the overall breakdown of 2-AG in the brain (approximately 4%), its distinct subcellular localization suggests it modulates a specific pool of this endocannabinoid.[5][7]

Substrate Profile

ABHD6 hydrolyzes a variety of lipid substrates, positioning it at the crossroads of several metabolic pathways.[2][4]

-

Monoacylglycerols (MAGs): ABHD6 displays robust hydrolase activity towards MAGs containing saturated, monounsaturated, and polyunsaturated fatty acids. It shows a preference for the sn-1(3) position over the sn-2 position.[4] Its activity is highest towards MAGs with saturated fatty acyl chains (C8:0–C14:0) and the endocannabinoid 2-AG (C20:4).[1][4]

-

Lysophospholipids: Unlike the more specific MAG lipase (B570770) (MAGL), ABHD6 can hydrolyze lysophospholipids, with a demonstrated preference for lysophosphatidylglycerol (B1238068) (LPG).[2][4]

-

Bis(monoacylglycero)phosphate (BMP): ABHD6 is a major enzyme responsible for the degradation of BMP, a key lipid involved in the function of late endosomes and lysosomes.[3][8] This activity links ABHD6 to intracellular lipid sorting and trafficking.

Quantitative Data on Substrate Hydrolysis

The following table summarizes the relative hydrolytic activity of ABHD6 towards various lipid substrates.

| Substrate | Relative Hydrolysis Rate | Reference |

| 1-arachidonoyl-glycerol (1-AG) | Highest | [1] |

| 2-arachidonoyl-glycerol (2-AG) | High | [1] |

| 2-lauroyl-glycerol (2-LG) | Moderate | [1][9] |

| Lysophosphatidylglycerol (LPG) | Preferred among lysophospholipids | [2][4] |

| Bis(monoacylglycero)phosphate (BMP) | High specific activity | [3][8] |

Role in Endocannabinoid Signaling and Central Metabolism

The endocannabinoid system (ECS) is a crucial neuromodulatory system, and 2-AG is its most abundant signaling lipid. By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 terminates its signaling at cannabinoid receptors (CB1 and CB2), thereby acting as a metabolic gatekeeper for ECS activity.[1][5]

In the central nervous system, particularly the hypothalamus, ABHD6 plays a role in regulating energy balance. Inhibition of ABHD6 in the ventromedial hypothalamus can blunt the body's metabolic flexibility and adaptive responses to challenges like fasting.[4][10]

References

- 1. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The serine hydrolase ABHD6 Is a critical regulator of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ABHD6 - Wikipedia [en.wikipedia.org]

- 8. α/β Hydrolase Domain-containing 6 (ABHD6) Degrades the Late Endosomal/Lysosomal Lipid Bis(monoacylglycero)phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]

- 10. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the α/β-Hydrolase Domain Containing 2 (ABHD2) Antagonist Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α/β-hydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase that has emerged as a critical regulator in various physiological processes, making it a compelling target for therapeutic intervention. Notably, ABHD2 is recognized as a key player in sperm hyperactivation, a crucial step for fertilization, by functioning as a progesterone-dependent hydrolase for the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3][4][5][6] The degradation of 2-AG, an inhibitor of the sperm-specific CatSper calcium channel, leads to Ca²⁺ influx and subsequent sperm activation.[3][5][6] Beyond its role in fertility, ABHD2 has been implicated in various pathologies, including emphysema, atherosclerosis, and hepatitis B virus (HBV) propagation.[2][4][7] This multifaceted involvement underscores the therapeutic potential of developing selective ABHD2 antagonists.

This technical guide provides an in-depth analysis of the ABHD2 antagonist binding site, summarizing the current structural understanding, quantitative data on known inhibitors, and detailed experimental protocols for its study.

Structural Analysis of the ABHD2 Binding Site

A precise understanding of the antagonist binding site is paramount for the rational design of potent and selective inhibitors. However, to date, no experimental crystal structure of human ABHD2 has been deposited in the Protein Data Bank (PDB). This absence of high-resolution structural data presents a significant challenge for structure-based drug design.

Homology Modeling and In Silico Analysis

In the absence of an experimental structure, homology modeling has provided initial insights into the architecture of the ABHD2 active site.[8] Sequence analysis of the 425-amino acid human ABHD2 protein reveals the canonical α/β-hydrolase fold and a conserved GXSXG lipase (B570770) motif (residues 205-209).[8] The catalytic triad, essential for its hydrolase activity, has been identified as Serine 207 (S207), Aspartic acid 345 (D345), and Histidine 376 (H376).[4][8]

A homology model of human ABHD2 has been constructed and used for docking studies with substrate analogs.[8] These computational studies have demonstrated the covalent binding of ligands to the catalytic Ser207 residue within the GXSXG motif.[8] Site-directed mutagenesis studies, where Ser207 was replaced with alanine, resulted in a loss of interaction with ligands, further validating the crucial role of this residue in substrate and inhibitor binding.[8]

While these models provide a foundational understanding of the active site, they are predictive in nature. The development of effective structure-activity relationships (SAR) for novel antagonists will necessitate a high-resolution crystal structure of ABHD2 in complex with an inhibitor.[9]

Quantitative Data for ABHD2 Antagonists

The identification of selective ABHD2 inhibitors is an active area of research. Activity-based protein profiling (ABPP) has been a key technique in screening for and characterizing novel antagonists.[1][4] Below is a summary of the available quantitative data for known ABHD2 inhibitors.

| Compound | Type | pIC50 | IC50 (nM) | Assay System | Reference |

| Compound 183 | Urea Derivative | 5.50 ± 0.06 | ~3162 | Competitive ABPP (mouse testis proteome) | [1][4] |

| Compound 184 | Pyrrolidine Derivative | 4.60 ± 0.10 | ~25119 | Competitive ABPP (mouse testis proteome) | [1][4] |

| MAFP | Broad-spectrum serine hydrolase inhibitor | - | - | Used as a positive control | [1] |

| KT-109 (Compound 218) | Known ABHD6 inhibitor | More potent than CBK600192 | - | Activity Assay / DSF | [10] |

| CBK600192 | Published Inhibitor | - | - | Activity Assay / DSF | [10] |

| Compound 1 | Urea Derivative | 5.50 | ~3162 | ABPP Screening | [11][12] |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on ABHD2 inhibitors. The following are descriptions of key experimental protocols cited in the literature.

Activity-Based Protein Profiling (ABPP) for Inhibitor Screening and Selectivity

ABPP is a powerful chemoproteomic technique used to assess the activity and selectivity of inhibitors in a native biological system.[1][4]

-

Objective: To identify and characterize inhibitors of ABHD2 and assess their selectivity against other serine hydrolases in a complex proteome.

-

Methodology:

-

Proteome Preparation: Mouse testis cytosolic and membrane fractions are prepared and diluted to a standard protein concentration (e.g., 2 mg/mL).[4]

-

Inhibitor Incubation: The proteome is pre-incubated with the test inhibitor at various concentrations (e.g., 2 µM and 20 µM) or DMSO as a vehicle control for a specified time (e.g., 30 minutes at 37°C).[1]

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (ABP) tagged with a reporter molecule (e.g., TAMRA-FP or FP-biotin) is added to the proteome and incubated (e.g., 30 minutes at 37°C).[1][4] The probe covalently binds to the active site of active serine hydrolases.

-

Analysis:

-

Gel-Based ABPP: Proteins are separated by SDS-PAGE. The labeling of hydrolases is visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity of a band corresponding to the molecular weight of ABHD2 in the presence of an inhibitor indicates target engagement.[1]

-

Competitive Chemoproteomics (for selectivity): For biotinylated probes, streptavidin enrichment is performed, followed by trypsin digestion and LC-MS/MS analysis to identify and quantify the labeled proteins. The reduction in probe labeling for ABHD2 and other proteins is measured to determine inhibitor selectivity.[1][4]

-

-

Monoacylglycerol-Lipase (MAGL) ABHD2 Activity Assay

This in vitro assay directly measures the enzymatic activity of ABHD2 and the potency of inhibitors.[1][4]

-

Objective: To quantify the hydrolytic activity of ABHD2 and determine the IC50 values of inhibitors.

-

Methodology:

-

Enzyme Source: Membranes from cells overexpressing ABHD2 (e.g., transfected U2OS cells) are used as the enzyme source.[1][4]

-

Inhibitor Pre-incubation: The cell membranes are pre-incubated with the inhibitor at various concentrations for a set time (e.g., 15 minutes at 37°C).[1][4]

-

Enzymatic Reaction: A radiolabeled substrate, such as 2-oleoyl-[³H]glycerol, is added to initiate the reaction, which is then incubated (e.g., for 30 minutes at 37°C).[1][4]

-

Reaction Termination and Product Separation: The reaction is stopped by the addition of a chloroform/methanol mixture. The mixture is centrifuged to separate the aqueous and organic phases. The radiolabeled product (e.g., [³H]glycerol) in the aqueous phase is quantified by liquid scintillation counting.[1][4]

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the pIC50 or IC50 value.[1]

-

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the thermal stability of a protein and can detect ligand binding.

-

Objective: To confirm the direct binding of an inhibitor to ABHD2 by measuring the change in protein melting temperature (Tm).

-

Methodology:

-

Sample Preparation: Purified ABHD2 protein is incubated with the test compound or DMSO control.[10][13]

-

Thermal Denaturation: The samples are heated in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

-

Data Acquisition: The fluorescence is monitored as the temperature is increased linearly. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.[10]

-

Analysis: A significant increase in the Tm in the presence of a compound indicates that it binds to and stabilizes the protein.[10]

-

Signaling Pathways and Experimental Workflows

ABHD2 Signaling Pathway in Sperm Capacitation

Caption: Progesterone activates ABHD2, leading to the hydrolysis of 2-AG, which in turn activates the CatSper channel.

Experimental Workflow for ABHD2 Inhibitor Discovery and Characterization

References

- 1. Protein structure - ABHD2 - The Human Protein Atlas [proteinatlas.org]

- 2. researchgate.net [researchgate.net]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. uniprot.org [uniprot.org]

- 7. ABHD2 - Wikipedia [en.wikipedia.org]

- 8. Molecular characterization of human ABHD2 as TAG lipase and ester hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One year of ABHD2 – Where are we now? – openlabnotebooks.org [openlabnotebooks.org]

- 10. rcsb.org [rcsb.org]

- 11. uniprot.org [uniprot.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Pharmacological Profile of Novel ABHD6 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacological profile of novel inhibitors targeting alpha/beta-hydrolase domain 6 (ABHD6). ABHD6 is a transmembrane serine hydrolase recognized as a key regulator of the endocannabinoid system and other critical signaling pathways. Its inhibition presents a promising therapeutic strategy for a range of disorders, including metabolic diseases, neuroinflammatory conditions, and epilepsy. This document details the enzyme's role in signaling, the characteristics of its inhibitors, key experimental methodologies for their evaluation, and their therapeutic potential.

Introduction to ABHD6 and its Role in Cellular Signaling

Alpha/beta-hydrolase domain 6 (ABHD6) is a post-genomic protein that was initially identified for its role in hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] While monoacylglycerol lipase (B570770) (MAGL) is responsible for the majority of 2-AG degradation in the brain (approx. 85%), ABHD6 and ABHD12 account for the remainder, with ABHD6 contributing about 4%.[2][3][4]

Crucially, ABHD6 is strategically located on the postsynaptic membrane, at the site of 2-AG synthesis.[1][5] This positioning allows it to modulate the local concentration of 2-AG available for retrograde signaling to presynaptic cannabinoid receptors (CB1 and CB2), thereby "fine-tuning" endocannabinoid signaling.[6][7] Unlike the complete blockade of 2-AG metabolism by MAGL inhibitors, which can lead to CB1 receptor desensitization and adverse effects, targeting ABHD6 offers a more nuanced and potentially safer therapeutic approach.[8][9]

Beyond the endocannabinoid system, ABHD6 is implicated in various other (patho)physiological processes, including the regulation of AMPA receptor trafficking, insulin (B600854) secretion, and lipid metabolism, making it a multifaceted drug target.[1][8][10]

Signaling Pathways Modulated by ABHD6

ABHD6 primarily modulates the endocannabinoid signaling pathway by controlling the levels of 2-AG. This lipid messenger is synthesized from membrane phospholipids (B1166683) and activates cannabinoid receptors to regulate neurotransmission and inflammation.

Caption: Endocannabinoid signaling pathway regulated by ABHD6 at the synapse.

Quantitative Profile of Novel ABHD6 Inhibitors

Recent drug discovery efforts have yielded several classes of potent and selective ABHD6 inhibitors, primarily irreversible carbamate (B1207046) and 1,2,3-triazole urea (B33335) derivatives.[3][6] These compounds typically interact with the catalytic Ser148 residue in the enzyme's active site.[1][6] The table below summarizes the potency and selectivity of representative novel inhibitors.

| Inhibitor | Chemical Class | Target | IC₅₀ (nM) | Selectivity Profile | Reference(s) |

| WWL70 | Carbamate | ABHD6 | 70 | Selective over most other brain serine hydrolases. | [6][11][12] |

| KT182 | 1,2,3-Triazole Urea | ABHD6 | < 5 (in situ) | Potent and selective in cells; brain-penetrant. | [6][13] |

| KT203 | 1,2,3-Triazole Urea | ABHD6 | < 5 (in situ) | Potent and selective; peripherally-restricted. | [6][13] |

| KT185 | 1,2,3-Triazole Urea | ABHD6 | ~15 | Orally bioavailable with excellent selectivity in vivo. | [6][13] |

| JZP-430 | 1,2,5-Thiadiazole Carbamate | ABHD6 | 44 | Good selectivity over FAAH and MAGL. | [4][6] |

| NSD1819 | Not Specified | ABHD6 | Single-digit nM | >1000-fold selectivity against MGL and FAAH. | [6][7] |

Key Experimental Protocols: Inhibitor Characterization

The primary method for characterizing the potency and selectivity of ABHD6 inhibitors is Activity-Based Protein Profiling (ABPP) .[3][4] This powerful chemoproteomic technique utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in complex proteomes.

-

Proteome Preparation:

-

Harvest tissue (e.g., mouse brain, liver) or cells (e.g., Neuro2A) and homogenize in a suitable buffer (e.g., PBS).[14]

-

Isolate the desired proteome fraction (e.g., membrane fraction for ABHD6) via ultracentrifugation.

-

Determine and normalize protein concentration using a standard assay (e.g., BCA assay).

-

-

Competitive Inhibition:

-

Aliquots of the proteome (e.g., 50 µg protein) are pre-incubated with varying concentrations of the test inhibitor (or DMSO vehicle control) for a defined period (e.g., 30 minutes at 37°C) to allow for target engagement.[14]

-

-

Active Site Labeling:

-

A broad-spectrum serine hydrolase activity-based probe, such as a fluorophore-tagged fluorophosphonate (e.g., FP-Rhodamine), is added to the proteome-inhibitor mixture.[12][14]

-

The probe is incubated for a set time (e.g., 1 hour at room temperature) to covalently label the active sites of serine hydrolases that were not blocked by the inhibitor.

-

-

Analysis:

-

The reaction is quenched by adding a denaturing SDS-PAGE loading buffer.

-

Proteins are separated by size using SDS-PAGE.

-

The gel is scanned using a fluorescence scanner to visualize labeled enzymes. The intensity of the band corresponding to ABHD6 (~35 kDa) will decrease in the presence of an effective inhibitor.[13]

-

-

Data Quantification:

-

Band intensities are quantified using densitometry software.

-

IC₅₀ values are calculated by plotting the percentage of ABHD6 activity versus the logarithm of the inhibitor concentration.

-

Selectivity is determined by assessing the inhibition of other labeled serine hydrolase bands on the same gel.[12]

-

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Therapeutic Implications of ABHD6 Inhibition

The pharmacological inhibition of ABHD6 has shown considerable promise in a variety of preclinical models, suggesting its potential for treating human diseases. By moderately increasing 2-AG levels and modulating other lipid pathways, ABHD6 inhibitors can produce therapeutic effects without the drawbacks associated with broad endocannabinoid system activation.[9]

Caption: Potential therapeutic applications of selective ABHD6 inhibition.

-

Metabolic Disorders: ABHD6 acts as a negative modulator of insulin secretion.[1] Its inhibition enhances glucose-stimulated insulin release and improves energy metabolism, making it a promising target for type 2 diabetes and metabolic syndrome.[1][6] Studies have also shown that inhibiting ABHD6 can prevent the development and progression of liver tumors in models of metabolic dysfunction-associated steatotic liver disease (MASLD).[15]

-

Neuroinflammation and Neurodegeneration: By elevating 2-AG, which signals through the anti-inflammatory CB2 receptor, ABHD6 inhibitors can reduce neuroinflammation.[10] This has therapeutic potential for conditions like multiple sclerosis.[7][8]

-

Epilepsy: Pharmacological blockade of ABHD6 has demonstrated antiepileptic effects in mouse models, likely by augmenting activity-dependent 2-AG signaling and subsequent CB1 receptor activation.[6][9]

Conclusion

Novel, potent, and highly selective ABHD6 inhibitors represent a promising new class of therapeutic agents. Their ability to fine-tune 2-AG signaling without the adverse effects associated with global endocannabinoid activation makes them attractive candidates for further development. The continued application of advanced pharmacological tools like ABPP will be crucial in discovering and optimizing new chemical probes to fully interrogate the biology of ABHD6 and translate these findings into clinical applications for metabolic, neuroinflammatory, and neurological disorders.

References

- 1. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABHD6 - Wikipedia [en.wikipedia.org]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. realmofcaring.org [realmofcaring.org]

- 6. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]

- 9. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. future4200.com [future4200.com]

- 13. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization and characterization of triazole urea inhibitors for abhydrolase domain containing protein 6 (ABHD6) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Cellular Targets of ABHD Antagonist 2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of ABHD antagonist 2, a potent inhibitor of α/β-hydrolase domain containing 6 (ABHD6). This document details the quantitative data associated with its activity, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Cellular Target: α/β-Hydrolase Domain Containing 6 (ABHD6)

The primary cellular target of this compound, also identified as Compound 9, is the enzyme α/β-hydrolase domain containing 6 (ABHD6) . ABHD6 is a transmembrane serine hydrolase that plays a crucial role in the endocannabinoid system.

ABHD6 is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) , a key signaling lipid that activates cannabinoid receptors CB1 and CB2.[1][2] By degrading 2-AG into arachidonic acid and glycerol, ABHD6 terminates its signaling activity. The inhibition of ABHD6 by antagonists such as Compound 9 leads to an accumulation of 2-AG, thereby potentiating its effects on cannabinoid receptors. This potentiation has implications for various physiological processes, including neurotransmission, inflammation, and energy metabolism.[1][3][4]

Quantitative Data

The inhibitory potency of this compound (Compound 9) and its analogs against ABHD6 has been determined through various in vitro and in situ assays. The half-maximal inhibitory concentration (IC50) is a key metric for its activity.

| Compound | Assay Type | System | IC50 Value | Reference |

| This compound (Compound 9) | Not Specified | Not Specified | <0.001 µM | MedChemExpress |

| This compound (Compound 9) | Not Specified | ABHD6 | 0.002 µM | TargetMol |

| KT182 (analog) | 2-AG Hydrolysis Assay | Recombinant mouse ABHD6 in HEK293T cells | 1.7 nM | [5] |

| KT182 (analog) | In situ competitive ABPP | Neuro2A cells | 0.24 nM | [5] |

| WWL70 (related inhibitor) | Not Specified | α/β hydrolase domain 6 (ABHD6) | 70 nM | [6] |

Signaling Pathways

The primary signaling pathway affected by this compound is the endocannabinoid system. By inhibiting ABHD6, the antagonist elevates the levels of 2-AG, leading to enhanced activation of cannabinoid receptors.

Caption: ABHD6 signaling pathway and the effect of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of ABHD6 inhibitors. Below are representative methodologies for key assays.

2-AG Hydrolysis Assay for IC50 Determination

This protocol is a representative method for determining the IC50 value of an ABHD6 inhibitor based on the hydrolysis of 2-AG.

Objective: To quantify the concentration of this compound required to inhibit 50% of ABHD6 enzymatic activity.

Materials:

-

Recombinant human or mouse ABHD6 (expressed in HEK293T cells, for example)

-

2-arachidonoyl-[³H]glycerol ([³H]-2-AG)

-

This compound (Compound 9)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Prepare lysates of HEK293T cells overexpressing ABHD6. Determine the protein concentration of the lysate.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Pre-incubation: In a microplate, add the ABHD6-containing cell lysate to varying concentrations of the antagonist. Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding [³H]-2-AG to each well.

-

Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

-

Phase Separation: Separate the aqueous and organic phases by centrifugation. The product of hydrolysis, [³H]-glycerol, will be in the aqueous phase, while the unreacted [³H]-2-AG will be in the organic phase.

-

Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to assess the activity and selectivity of an inhibitor in a complex proteome.

Objective: To visualize the engagement of this compound with ABHD6 and assess its selectivity against other serine hydrolases.

Materials:

-

Neuro2A cell membrane proteomes (or other relevant cell/tissue lysates)

-

This compound (Compound 9)

-

Activity-based probe (e.g., HT-01 or FP-Rh)

-

SDS-PAGE gels and fluorescence scanner

Procedure:

-

Proteome Preparation: Prepare membrane proteomes from Neuro2A cells.

-

Inhibitor Incubation: Pre-incubate the proteomes with varying concentrations of this compound for 30 minutes at 37°C.

-

Probe Labeling: Add the activity-based probe (e.g., HT-01, 1 µM) and incubate for another 30 minutes at 37°C. The probe will covalently bind to the active site of serine hydrolases that are not blocked by the inhibitor.

-

Quenching and Separation: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Visualization: Scan the gel using a fluorescence scanner to visualize the probe-labeled proteins.

-

Analysis: A decrease in the fluorescence intensity of the band corresponding to ABHD6 indicates target engagement by the antagonist. The intensity of other bands reveals potential off-target activity.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and characterization of a selective ABHD6 inhibitor like this compound.

References

- 1. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for ABHD2 Antagonist 2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ABHD2 antagonists in cell culture experiments. The information is intended to guide researchers in studying the function of the α/β-hydrolase domain-containing protein 2 (ABHD2) and in the development of novel therapeutics targeting this enzyme.

Introduction to ABHD2

ABHD2 is a serine hydrolase that plays a crucial role in various physiological processes. It is highly expressed in human spermatozoa and acts as a key regulator of sperm hyperactivation, a process essential for fertilization.[1] In the presence of progesterone (B1679170), ABHD2 catalyzes the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2] 2-AG is an endogenous inhibitor of the CatSper calcium channel in sperm.[3][4] The degradation of 2-AG by ABHD2 leads to the opening of the CatSper channel, resulting in an influx of calcium ions and subsequent sperm activation.[2]

Beyond its role in fertility, ABHD2 has been implicated in other biological and pathological processes, including viral propagation (Hepatitis B virus), immune response, emphysema, and atherosclerosis, making it a potential therapeutic target for a range of diseases.[3][4]

ABHD2 Antagonists

Several small molecule inhibitors of ABHD2 have been identified, providing valuable tools for studying its biological functions.

-

Compound 183: Identified through an activity-based protein profiling (ABPP) screen, compound 183 is a notable inhibitor of ABHD2.[3][5] It has been shown to reduce the progesterone-induced acrosome reaction in mouse spermatozoa in a dose-dependent manner.[3][5]

-

Urea Derivative 1: This compound has also been identified as a selective ABHD2 inhibitor.[4]

Data Presentation

The following table summarizes the quantitative data for a key ABHD2 antagonist.

| Compound | Target | Assay Type | pIC50 | IC50 | Notes | Reference |

| Compound 183 | ABHD2 | Gel-based competitive ABPP | 5.50 ± 0.06 | 3.16 µM | Shows a highly restricted off-target profile in mouse testis proteome. | [3][5] |

| Urea Derivative 1 | ABHD2 | ABPP screen | 5.50 | 3.16 µM | Reduced progesterone-induced acrosome reaction in a concentration-dependent manner. | [4] |

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway involving ABHD2 in sperm hyperactivation.

Caption: Progesterone-mediated ABHD2 signaling pathway in sperm.

Experimental Protocols

Detailed methodologies for key experiments involving ABHD2 antagonists are provided below.

Protocol 1: General Cell Culture for ABHD2 Studies

This protocol is suitable for the culture of HEK293T and U2OS cells, which are commonly used for expressing and studying ABHD2.[5][6][7][8][9]

Materials:

-

HEK293T or U2OS cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks/plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing:

-

Thaw a cryovial of cells rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Plate the cells in a suitable culture vessel.

-

-

Cell Maintenance:

-

Culture cells in a humidified incubator at 37°C with 5% CO₂.

-

Change the medium every 2-3 days.

-

-

Cell Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cells once with PBS.

-

Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate at the desired density for subsequent experiments.

-

Protocol 2: Radiometric Assay for ABHD2 Activity

This assay measures the enzymatic activity of ABHD2 by quantifying the release of a radiolabeled product from a substrate.[10][11] This protocol is adapted from methods used for assaying monoacylglycerol lipase (B570770) activity.[5]

Materials:

-

U2OS cells overexpressing ABHD2 (or other suitable cell lysate/membrane fraction)

-

ABHD2 antagonist (e.g., Compound 183)

-

2-oleoyl-[³H]glycerol (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Chloroform/Methanol mixture (2:1 v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare Cell Membranes: Homogenize U2OS cells overexpressing ABHD2 and prepare a membrane fraction by ultracentrifugation (e.g., 100,000 x g).

-

Pre-incubation with Antagonist:

-

In a microcentrifuge tube, pre-incubate the cell membrane preparation (e.g., 100 µg of protein) with the ABHD2 antagonist at various concentrations (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 15 minutes at 37°C.[5]

-

-

Enzymatic Reaction:

-

Reaction Termination and Phase Separation:

-

Quantification:

-

Carefully collect the upper aqueous phase containing the released [³H]glycerol.

-

Add the aqueous phase to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of ABHD2 activity inhibition for each antagonist concentration relative to the vehicle control.

Protocol 3: Progesterone-Induced Acrosome Reaction Assay

This assay is used to assess the functional effect of ABHD2 antagonists on sperm physiology.[12][13][14][15]

Materials:

-

Mouse or human spermatozoa

-

Capacitating medium (e.g., Human Tubal Fluid medium)

-

Progesterone

-

ABHD2 antagonist (e.g., Compound 183)

-

Fixative (e.g., 70% ethanol)

-

Staining solution (e.g., FITC-PNA or Coomassie blue)

-

Fluorescence microscope

Procedure:

-

Sperm Capacitation:

-

Collect spermatozoa and wash them in a suitable capacitating medium.

-

Incubate the sperm suspension under capacitating conditions (e.g., 37°C, 5% CO₂) for a designated period (e.g., 90 minutes for mouse sperm).

-

-

Incubation with Antagonist:

-

Pre-incubate the capacitated sperm with the ABHD2 antagonist at various concentrations or vehicle control for a specified time (e.g., 10 minutes).

-

-

Induction of Acrosome Reaction:

-

Induce the acrosome reaction by adding progesterone (e.g., 3 µM).[3]

-

Incubate for an additional period (e.g., 15 minutes).

-

-

Fixation and Staining:

-

Terminate the reaction by adding a fixative.

-

Stain the sperm to visualize the acrosome. For example, use FITC-PNA, which binds to the acrosomal matrix. Acrosome-intact sperm will show bright green fluorescence over the acrosomal region, while acrosome-reacted sperm will show a fluorescent band at the equatorial segment or no fluorescence.

-

-

Microscopy and Analysis:

-

Observe the sperm under a fluorescence microscope.

-

Count at least 200 sperm per sample and determine the percentage of acrosome-reacted sperm.

-

-

Data Analysis: Compare the percentage of acrosome-reacted sperm in the antagonist-treated groups to the progesterone-only control.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for screening and characterizing ABHD2 antagonists.

Caption: Workflow for ABHD2 antagonist discovery and characterization.

Application Notes

-

Cell Line Selection: U2OS and HEK293T cells are suitable for the overexpression of ABHD2 for in vitro assays.[5] For studies on endogenous ABHD2, cell lines with detectable expression levels should be chosen, which may require initial screening.

-

Antagonist Solubility: Ensure that the ABHD2 antagonist is soluble in the cell culture medium at the desired concentrations. A DMSO stock solution is commonly used, but the final DMSO concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

-

Controls: Appropriate controls are critical for data interpretation. These should include a vehicle control (e.g., DMSO), a positive control inhibitor if available (e.g., a broad-spectrum serine hydrolase inhibitor like MAFP), and a negative control (no inducer for the acrosome reaction).

-

Data Interpretation: When evaluating the effects of an ABHD2 antagonist, it is important to consider its selectivity. Competitive ABPP in a relevant proteome (e.g., testis for fertility studies) can provide valuable information on off-target effects.[5]

-

Future Directions: The development of more potent and selective ABHD2 antagonists will be crucial for further elucidating the diverse roles of this enzyme and for its validation as a therapeutic target. These compounds could serve as leads for the development of novel non-hormonal contraceptives or treatments for other ABHD2-related diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 3. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encodeproject.org [encodeproject.org]

- 7. HEK 293T Tissue Culture Protocols [ndfs.byu.edu]

- 8. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. Radiometric Assay of ABHD2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acrosome Reaction | Male Fertility Lab | Chip Muller [faculty.washington.edu]

- 13. Chapter 9 – Capacitation and Acrosome Reaction: Fluorescence Techniques to Determine Acrosome Reaction | Obgyn Key [obgynkey.com]

- 14. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa [en.bio-protocol.org]

- 15. micropticsl.com [micropticsl.com]

Application Notes: In Vivo Use of ABHD2 Antagonists

References

- 1. Gene - ABHD2 [maayanlab.cloud]

- 2. Abhd2, a Candidate Gene Regulating Airway Remodeling in COPD via TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uniprot.org [uniprot.org]

- 5. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABHD2 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ABHD2 Antagonist 2 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Abhydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase that has been identified as a key regulator in several physiological processes, most notably in sperm fertility. It functions as a progesterone (B1679170) receptor on sperm, and its enzymatic activity is crucial for the acrosome reaction, a critical step in fertilization.[1][2][3] ABHD2 hydrolyzes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), an inhibitor of the CatSper calcium channel.[4][5] The degradation of 2-AG leads to the opening of CatSper, resulting in a calcium influx that triggers sperm hyperactivation.[4][5] Given its role in fertility, the development of ABHD2 antagonists is of significant interest for contraceptive research. This document provides detailed application notes and protocols based on existing literature for the use of ABHD2 antagonists in mouse-derived models, and proposes a framework for transitioning to in vivo mouse model studies.

I. Quantitative Data Summary

Currently, published data on specific ABHD2 antagonists in mouse models is limited to in vitro and ex vivo applications. The most well-characterized antagonist is referred to as "inhibitor 183".[1][2] The following table summarizes the quantitative data available for this inhibitor.

| Parameter | Value | Application | Model System | Reference |

| Inhibitor Concentration | 2 µM | Inhibition of progesterone-induced calcium increase | Mouse Spermatozoa (ex vivo) | [1][2] |

| 20 µM | Competitive Activity-Based Protein Profiling (ABPP) | Mouse Testis Proteome (in vitro) | [1][2] | |

| pIC50 | 5.50 ± 0.06 | Concentration-response for ABHD2 inhibition | Recombinant ABHD2 (in vitro) | [2] |

| Progesterone Concentration | 3 µM | Induction of Acrosome Reaction | Mouse Spermatozoa (ex vivo) | [3] |

II. Signaling Pathway

The signaling pathway in which ABHD2 plays a crucial role in mouse sperm is well-elucidated. Progesterone initiates the cascade by binding to and activating ABHD2. This activation leads to the hydrolysis of 2-AG, which in turn relieves the inhibition of the CatSper calcium channel, allowing for an influx of calcium and subsequent sperm hyperactivation and the acrosome reaction.

III. Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for the characterization of ABHD2 antagonists ex vivo and in vitro.

A. Ex Vivo Analysis of ABHD2 Antagonist Effect on Acrosome Reaction in Mouse Sperm

This protocol is designed to assess the ability of an ABHD2 antagonist to inhibit the progesterone-induced acrosome reaction in mouse spermatozoa.

-

Sperm Collection and Capacitation:

-

Euthanize two C57BL/6 male mice and retrieve spermatozoa from the epididymis and vas deferens.

-

Incubate the spermatozoa in TYH solution under capacitating conditions (e.g., 37°C, 5% CO2) for a sufficient period to achieve capacitation.

-

-

Inhibitor Treatment:

-

Pre-incubate the capacitated spermatozoa with the ABHD2 antagonist (e.g., inhibitor 183) at various concentrations for 30 minutes. A vehicle control (e.g., DMSO) should be run in parallel.

-

-

Induction of Acrosome Reaction:

-

Induce the acrosome reaction by adding progesterone (P4) to a final concentration of 3 µM and incubate for an appropriate time.

-

-

Assessment of Acrosome Reaction:

-

Fix and stain the spermatozoa to visualize the acrosome. For example, use a fluorescent probe that binds to the acrosomal contents.

-

Quantify the percentage of acrosome-reacted spermatozoa using fluorescence microscopy.

-

B. In Vitro Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the selectivity of an ABHD2 antagonist within the mouse testis proteome.

-

Proteome Preparation:

-

Harvest testes from C57BL/6 mice and prepare cytosolic and membrane fractions through differential centrifugation.

-

-

Competitive Inhibition:

-

Incubate the testis proteome fractions with the ABHD2 antagonist (e.g., 20 µM of inhibitor 183) for 30 minutes at room temperature. A vehicle control should be included.

-

-

Activity-Based Probe Labeling:

-

Add a broad-spectrum serine hydrolase activity-based probe (e.g., TAMRA-FP, 2 µM) to the proteome fractions and incubate for another 30 minutes. This probe will covalently label the active site of serine hydrolases that were not blocked by the antagonist.

-

-

Analysis:

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel scanner. A reduction in the fluorescence of the band corresponding to ABHD2 in the antagonist-treated sample compared to the control indicates successful inhibition.

-

IV. Proposed In Vivo Administration Protocol for Mouse Models

As there is no published data on the in vivo administration of a specific ABHD2 antagonist, the following section provides a general framework and starting points for researchers looking to conduct such studies. This proposed protocol is based on common practices for administering small molecule inhibitors to mice and data from inhibitors of other ABHD family members.

A. General Considerations:

-

Pharmacokinetics and Formulation: Prior to in vivo studies, it is critical to determine the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the ABHD2 antagonist. The compound must be formulated in a vehicle that is safe for administration and ensures solubility and stability.

-